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molecular formula C9H11Cl3Si B1615266 Silane, dichloro(3-chloropropyl)phenyl- CAS No. 3401-26-1

Silane, dichloro(3-chloropropyl)phenyl-

Cat. No. B1615266
M. Wt: 253.6 g/mol
InChI Key: UWHAIVBRBAKZDT-UHFFFAOYSA-N
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Patent
US05260377

Procedure details

A dry 1 L three neck round bottom flask equipped with a mechanical stirrer, dropping funnel, and condenser with nitrogen inlet system was charged with 18.3 g (0.75 mole) magnesium powder and 250 ml anhydrous diethyl ether. The magnesium was activated by the addition of 200 mg iodine. And then 50.7 g (0.20 mole)(3-chloropropyl)phenyldichlorosilane in 100 ml diethyl ether was added dropwise over 40 mins. at room temperature. The mixture was stirred for an additional 48 h and 200 ml anhydrous diethyl ether was added. The magnesium chloride and excess magnesium was filtered under nitrogen. The solid was washed with three portions of ether. The solvent was removed by the distillation and the product was distilled by reduced pressure. 22 g of 1-chloro-1-phenyl-1-silacyclobutane b.p. 83°-85° C./2 mm Hg was obtained.
[Compound]
Name
three
Quantity
1 L
Type
reactant
Reaction Step One
Quantity
18.3 g
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
200 mg
Type
catalyst
Reaction Step Three
Quantity
50.7 g
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Four
Quantity
200 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Mg].Cl[CH2:3][CH2:4][CH2:5][Si:6]([C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1)([Cl:8])Cl>C(OCC)C.II>[Cl:8][Si:6]1([C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)[CH2:3][CH2:4][CH2:5]1

Inputs

Step One
Name
three
Quantity
1 L
Type
reactant
Smiles
Step Two
Name
Quantity
18.3 g
Type
reactant
Smiles
[Mg]
Name
Quantity
250 mL
Type
solvent
Smiles
C(C)OCC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Mg]
Name
Quantity
200 mg
Type
catalyst
Smiles
II
Step Four
Name
Quantity
50.7 g
Type
reactant
Smiles
ClCCC[Si](Cl)(Cl)C1=CC=CC=C1
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)OCC
Step Five
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for an additional 48 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at room temperature
FILTRATION
Type
FILTRATION
Details
The magnesium chloride and excess magnesium was filtered under nitrogen
WASH
Type
WASH
Details
The solid was washed with three portions of ether
CUSTOM
Type
CUSTOM
Details
The solvent was removed by the distillation
DISTILLATION
Type
DISTILLATION
Details
the product was distilled by reduced pressure

Outcomes

Product
Details
Reaction Time
48 h
Name
Type
product
Smiles
Cl[Si]1(CCC1)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 22 g
YIELD: CALCULATEDPERCENTYIELD 60.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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